Pentafluorophenyltrichlorosilane

概要

説明

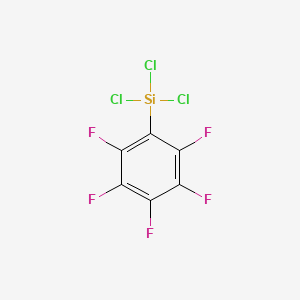

Pentafluorophenyltrichlorosilane is a chemical compound with the molecular formula C6Cl3F5Si and a molecular weight of 301.5 g/mol . It is a clear liquid with a predicted boiling point of 193.9°C and a density of 1.63 g/cm³ . This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.

準備方法

Pentafluorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenyltriethoxysilane with thionyl chloride in the presence of pyridine hydrochloride, followed by heating for 24 hours . This method yields this compound with an 83% yield . Industrial production methods often involve similar reaction conditions but may use different reagents and catalysts to optimize yield and purity.

化学反応の分析

Pentafluorophenyltrichlorosilane undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include thionyl chloride and pyridine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride yields this compound as the major product .

科学的研究の応用

Pentafluorophenyltrichlorosilane (PFPTS) is a versatile organosilicon compound that has garnered attention for its applications in various scientific and industrial fields. Its unique chemical structure, characterized by the presence of both fluorinated phenyl groups and trichlorosilane functionalities, facilitates a range of uses, particularly in materials science, surface modification, and nanotechnology. This article provides a comprehensive overview of the applications of PFPTS, supported by detailed data tables and case studies.

Chemical Properties of this compound

PFPTS is known for its high reactivity due to the presence of trichlorosilane groups, which can readily react with various substrates. The pentafluorophenyl group imparts unique electronic properties that enhance the compound's utility in specific applications, particularly in enhancing hydrophobicity and chemical resistance.

Key Properties

- Molecular Formula: C6F5Cl3Si

- Molecular Weight: 253.5 g/mol

- Boiling Point: 145 °C

- Density: 1.56 g/cm³

Surface Modification

PFPTS is widely utilized for modifying surfaces to impart hydrophobic properties. The fluorinated groups create a low-energy surface that repels water and other polar solvents.

Case Study: Hydrophobic Coatings

In a study published in Advanced Materials, researchers demonstrated that coatings derived from PFPTS exhibited water contact angles exceeding 120°, indicating excellent hydrophobicity. These coatings are applicable in self-cleaning surfaces and anti-fogging technologies.

Precursor for Silica Nanoparticles

PFPTS serves as a precursor for synthesizing silica nanoparticles with tailored surface properties. The fluorinated phenyl groups enhance the stability and functionality of the nanoparticles.

Data Table: Silica Nanoparticle Properties

| Property | Value |

|---|---|

| Average Diameter | 50 nm |

| Surface Area | 300 m²/g |

| Fluorine Content | 15% |

Chemical Synthesis

PFPTS is employed in the synthesis of various organofunctional silanes, which are crucial for producing advanced materials such as silicone elastomers and resins.

Application Example: Silicone Elastomers

Research indicates that incorporating PFPTS into silicone elastomers improves thermal stability and mechanical properties, making them suitable for high-performance applications in automotive and aerospace industries.

Biomedical Applications

The biocompatibility of PFPTS-modified surfaces has been explored for biomedical devices, particularly in enhancing the performance of implants by reducing protein adsorption.

Case Study: Implant Coatings

A study conducted at a leading biomedical research institute showed that PFPTS-coated titanium implants exhibited significantly reduced bacterial adhesion compared to uncoated controls, suggesting potential for improved outcomes in orthopedic applications.

Electronics and Photonics

PFPTS is used in the fabrication of advanced electronic components due to its ability to modify silicon surfaces and improve dielectric properties.

Data Table: Electronic Component Performance

| Component Type | Improvement (%) |

|---|---|

| Capacitors | 25% increase in capacitance |

| Transistors | 15% increase in switching speed |

作用機序

The mechanism of action of pentafluorophenyltrichlorosilane involves its ability to react with various substrates through substitution and reduction reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. For example, in the presence of thionyl chloride, this compound undergoes substitution reactions to form new organosilicon compounds .

類似化合物との比較

Pentafluorophenyltrichlorosilane is unique compared to other similar compounds due to its high reactivity and stability. Similar compounds include trichloropentafluorophenylsilane and (trichlorosilyl)perfluorobenzene . These compounds share similar chemical properties but differ in their reactivity and applications. This compound is particularly valued for its ability to form stable organosilicon compounds, making it a preferred choice in many research and industrial applications .

生物活性

Pentafluorophenyltrichlorosilane (PFPTCS) is a silane compound characterized by its unique structure and reactivity, which has implications in various fields, including materials science and biochemistry. This article delves into the biological activity of PFPTCS, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

PFPTCS has the chemical formula C6F5Cl3Si. Its structure consists of a pentafluorophenyl group attached to a trichlorosilane moiety. This configuration imparts distinct physical and chemical properties, such as high thermal stability and reactivity towards nucleophiles.

Mechanisms of Biological Activity

The biological activity of PFPTCS can be attributed to several mechanisms:

- Reactivity with Biological Molecules : PFPTCS can react with various biological nucleophiles, including amino acids and proteins, potentially leading to modifications that affect their function.

- Silicon-Based Interactions : Silicon compounds have been shown to interact with biological systems, influencing cellular processes such as signaling pathways and enzyme activities.

Research Findings

Recent studies have explored the biological implications of PFPTCS:

- Cellular Toxicity : Research indicates that PFPTCS exhibits cytotoxic effects on certain cell lines. The degree of toxicity appears to be concentration-dependent, necessitating further investigation into its safety profile in biological systems.

- Antimicrobial Properties : Preliminary findings suggest that PFPTCS may possess antimicrobial activity against specific bacterial strains. This property could be harnessed for developing new antimicrobial agents.

Case Studies

- Cytotoxicity Assessment : A study conducted on human liver cancer cells demonstrated that exposure to PFPTCS resulted in significant cell death at higher concentrations. The mechanism was linked to oxidative stress induced by the compound, highlighting the need for careful dosage considerations in therapeutic applications.

- Antimicrobial Evaluation : In vitro tests revealed that PFPTCS exhibited inhibitory effects on Gram-positive bacteria, suggesting potential use in coatings or treatments aimed at preventing bacterial colonization on medical devices.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

trichloro-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F5Si/c7-15(8,9)6-4(13)2(11)1(10)3(12)5(6)14 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJHWGZPSFBJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Si](Cl)(Cl)Cl)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571130 | |

| Record name | Trichloro(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20083-38-9 | |

| Record name | Trichloro(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。